3-Amino-3-deoxy-D-glucose hydrochloride (3-AG) is a derivative of glucose that has been studied for its unique biological activities, particularly in the inhibition of cell wall synthesis in bacteria. It is structurally related to the kanamycin molecule and has been identified as a metabolite of Bacillus species. The compound's ability to interfere with bacterial cell wall formation makes it a point of interest for developing new antibiotics and understanding bacterial resistance mechanisms.
The study of 3-AG's inhibitory effects on cell wall synthesis in Staphylococcus aureus has implications for the development of new antibacterial agents. By understanding the mechanism by which 3-AG operates, researchers can explore the potential of similar compounds in combating bacterial infections, especially those resistant to conventional antibiotics. The ability of 3-AG to interfere with a critical enzymatic process in bacterial metabolism positions it as a candidate for further research in antibiotic development1.
While not directly related to 3-AG, the synthesis of related compounds, such as 2-[(3-carboxy-1-oxopropyl)amino]-2-deoxy-D-glucose, demonstrates the interest in modifying glucose derivatives for various applications. The methods developed for synthesizing these compounds, characterized by elemental analysis and spectroscopic techniques, contribute to the broader field of carbohydrate chemistry and the exploration of novel substances with potential biological activities2.
The deamination of glycosides and acetates of 2-amino-2-deoxy-D-glucose hydrochloride provides a model for nonhydrolytic depolymerization techniques, which are valuable for the structural characterization of glycosaminoglycans. Although this research does not directly involve 3-AG, it highlights the importance of chemical modifications of glucose derivatives in understanding complex biological molecules like glycosaminoglycans, which play critical roles in various biological processes3.
Kanosamine is produced through the biosynthetic pathways of specific microorganisms. It has been identified as a product of the zwittermicin A biosynthesis gene cluster in Bacillus cereus strains, which are known for their ability to produce various bioactive compounds . As an amino sugar, it falls under the broader classification of carbohydrates, specifically within the category of monosaccharides.
Kanosamine can be synthesized through several methods, primarily involving microbial fermentation. The most notable synthesis pathway involves the enzymatic conversion of UDP-glucose to kanosamine via a series of biochemical reactions.
Kanosamine hydrochloride has a molecular formula of CHClNO and a molar mass of approximately 195.64 g/mol. Its structure features a six-membered ring typical of sugars, with an amino group (-NH) replacing one hydroxyl group (-OH) found in glucose.
Kanosamine participates in various chemical reactions that are significant for its biological activity:
The mechanism of action for kanosamine primarily revolves around its role as an antibiotic:
Kanosamine hydrochloride exhibits several notable physical and chemical properties:
These properties make kanosamine suitable for laboratory use and applications in microbiological studies.
Kanosamine hydrochloride has diverse applications across various fields:
Kanosamine Hydrochloride (CAS 57649-10-2) is an aminosugar derivative with the molecular formula C₆H₁₄ClNO₅ and a molecular weight of 215.63 g/mol. Its systematic name is 3-Amino-3-deoxy-D-glucose Hydrochloride, reflecting its structural relationship to D-glucose where the hydroxyl group at the C3 position is replaced by an amino group. The compound exists as a hydrochloride salt to enhance stability and solubility [4] [6].
The stereochemistry of Kanosamine Hydrochloride is defined by the D-glucose configuration, with specific chiral centers at C2, C3, C4, and C5. X-ray crystallography studies confirm its aldehydo form in solid-state, characterized by an open-chain aldehyde structure rather than a cyclic pyranose form. This is evidenced by the SMILES notation: O=C[C@@H]([C@@H](N)[C@@H]([C@@H](CO)O)O)O.Cl
, which denotes the (2R,3S,4S,5R) stereoisomer [5] [7]. Isomeric purity is critical for biological activity; synthetic analogs with inverted chirality (e.g., L-configuration) show reduced efficacy as antibiotics due to altered enzyme-binding affinity [4] [9].
Biological Relevance:The amino group at C3 facilitates interactions with glycosyltransferases in microbial cell walls, disrupting peptidoglycan biosynthesis. This mechanism underpins its role as an antibiotic agent [2] [9].
Kanosamine Hydrochloride appears as a white to yellow crystalline solid. It exhibits high solubility in polar solvents:
Table 1: Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Melting Point | Not reported | N/A |
Solubility in Water | High (exact data unreported) | 25°C |
Chloride Content | 15.0–19.0% (w/w) | Argentometric titration |
Storage Stability | -20°C (sealed, dry) | Long-term; hygroscopic |
The compound is hygroscopic and degrades under acidic conditions (pH < 5.6), losing antibiotic potency. Crystallographic analyses reveal a monoclinic lattice stabilized by chloride ion interactions with protonated amino groups [6] [8].
Structural modifications alter bioactivity and physicochemical behavior:
Table 2: Kanosamine Derivatives and Key Characteristics
Derivative | Structural Change | Impact on Properties | Bioactivity Shift |
---|---|---|---|
N-Acetyl Kanosamine | C3-N-acetylation | Increased lipophilicity | Reduced antibiotic efficacy |
N-Alkylated (e.g., Methyl) | C3-N-alkyl substitution | Enhanced membrane permeability | Variable MIC against fungi |
Desalted Kanosamine | Free base form | Poor solubility, instability | Loss of antifungal action |
N-Alkylation diminishes hydrogen-bonding capacity, reducing affinity for cell wall biosynthesis enzymes. Conversely, the hydrochloride salt optimizes solubility and target engagement, explaining its preference in research [4] [9]. Derivatives like 3-Amino-3-deoxy-D-allose (epimer at C3) show distinct stereochemical interactions in enzyme inhibition assays, underscoring structure-activity relationship sensitivity [6].
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